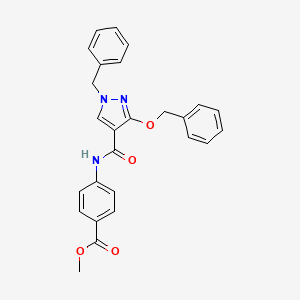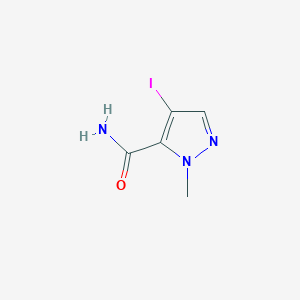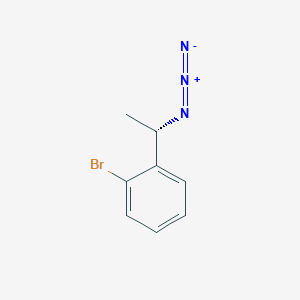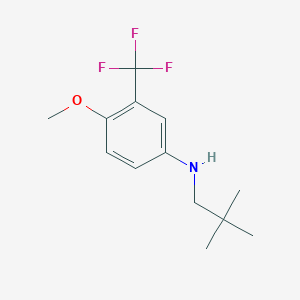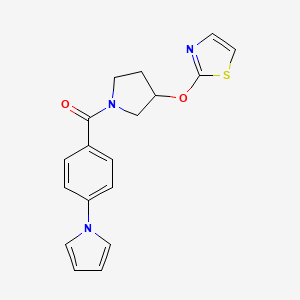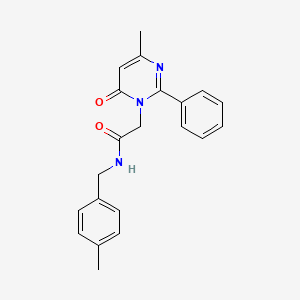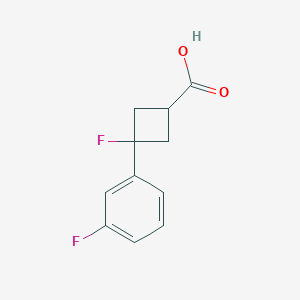
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 2361644-34-8 . It has a molecular weight of 212.2 and is typically in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (1r,3r)-3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid . The InChI code for this compound is 1S/C11H10F2O2/c12-9-3-1-2-8(4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15)/t7-,11- .Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Characteristics
- The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (PET), was achieved with high specific activity, highlighting its potential as a PET tracer for tumor delineation (Shoup & Goodman, 1999). This process involved a key step of converting 3-benzyloxy-cyclobutane-1,1-dicarboxylate diamide to a mixture of diastereomeric 2-benzyloxycyclobutane hydantoins.
- The structure and conformation of cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid were determined using X-ray diffraction methods, revealing the cyclobutane ring's puckered nature with dihedral angles of 27° and 31° (Reisner et al., 1983).
Imaging and Detection Applications
- FACBC has shown promise for imaging various cancers, including brain tumors and prostate cancer, due to its uptake in cancer cells. Studies have demonstrated the potential of FACBC and its analogs in improving the noninvasive diagnosis of gliomas and prostate cancer through PET imaging. Specifically, its high uptake in prostate cancer cells compared to surrounding normal tissue offers a promising tool for detecting recurrent prostate cancer (Gusman et al., 2019).
- Additionally, a study compared the diagnostic performance of anti-1-amino-3-fluorine 18-fluorocyclobutane-1-carboxylic acid (anti-3-(18)F-FACBC) with indium 111 (111In)-capromab pendetide in detecting recurrent prostate carcinoma, showing a higher sensitivity and accuracy of anti-3-(18)F-FACBC PET/CT in both prostatic and extraprostatic disease detection (Schuster et al., 2011).
Novel Synthesis and Radiolabeling Techniques
- The development of novel synthesis and radiolabeling techniques for FACBC and its analogs facilitates their use in clinical settings. An improved synthesis of the precursor of anti-[18F]FACBC demonstrated high stereoselectivity suitable for large-scale preparations, leading to an automated radiosynthesis that provides anti-[18F]FACBC in a decay-corrected yield, marking significant steps towards its routine production for human use (McConathy et al., 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-9-3-1-2-8(4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWWHBANNSXPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

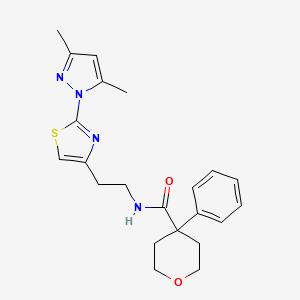
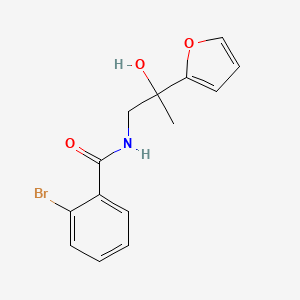
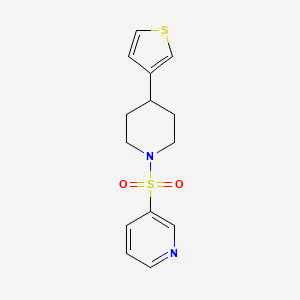
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)
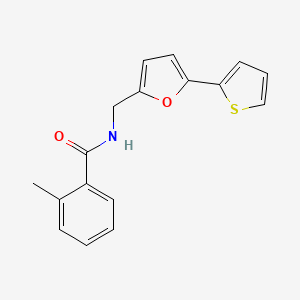
![2-methyl-7-morpholino-6H-thiochromeno[3,4-c]quinoline](/img/structure/B2576804.png)
![Dimethyl 2-[2-nitro-5-(trifluoromethyl)phenyl]-2-(2-propynyl)malonate](/img/structure/B2576807.png)
